molecular formula C9H10N2O3 B14741872 3-Pyridylacetylglycine CAS No. 6434-22-6

3-Pyridylacetylglycine

Cat. No.: B14741872
CAS No.: 6434-22-6
M. Wt: 194.19 g/mol
InChI Key: YVAORMCUQHSLMO-UHFFFAOYSA-N
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Description

3-Pyridylacetylglycine is an organic compound belonging to the class of N-acyl-alpha amino acids, which are characterized by an acyl group attached to the terminal nitrogen atom of an alpha amino acid . Scientifically, it is identified as a metabolite of nicotine, the alkaloid found in plants of the nightshade family that acts as a nicotinic acetylcholine receptor agonist . Its structure consists of a glycine molecule conjugated to a 2-pyridylacetyl group. As a strong basic compound, it serves as a valuable reference standard and subject of investigation in metabolic and enzymatic studies . Researchers utilize this compound to explore the metabolic pathways of pyridine-containing compounds like nicotine. Its role as a metabolite makes it a point of interest in developing a deeper understanding of the fate of alkaloids in biological systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6434-22-6

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-[(2-pyridin-3-ylacetyl)amino]acetic acid

InChI

InChI=1S/C9H10N2O3/c12-8(11-6-9(13)14)4-7-2-1-3-10-5-7/h1-3,5H,4,6H2,(H,11,12)(H,13,14)

InChI Key

YVAORMCUQHSLMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC(=O)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 3 Pyridylacetylglycine and Its Analogues

Methodologies for the Chemical Synthesis of N-Acylglycines

N-acylglycines are derivatives of the simplest amino acid, glycine (B1666218), where the amino group is acylated. The formation of the central amide bond is the key step in their synthesis.

Conventional Synthetic Routes to the Amide Bond in Glycine Derivatives

The most common and well-established method for forming an amide bond is the reaction between a carboxylic acid and an amine. To facilitate this reaction, the carboxylic acid is typically activated. For the synthesis of a generic N-acylglycine, this involves the reaction of glycine (or its ester) with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640).

One of the most classic methods is the Schotten-Baumann reaction, which involves treating an amine with an acyl chloride under basic aqueous conditions. In the context of 3-pyridylacetylglycine, this would involve reacting glycine with 3-pyridylacetyl chloride in the presence of a base like sodium hydroxide. The base neutralizes the HCl byproduct and deprotonates the glycine, increasing its nucleophilicity.

Alternatively, acid anhydrides can be used as the acylating agent. This method avoids the generation of corrosive HCl. For example, reacting glycine with the corresponding anhydride of 3-pyridylacetic acid would yield the desired product. Direct dehydration condensation of a carboxylic acid and an amine at high temperatures is also a viable, albeit less common, industrial method.

Exploration of Novel Catalytic Approaches for Glycine Derivative Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods that offer greater efficiency, selectivity, and functional group tolerance. These approaches often involve the direct functionalization of C-H bonds, which avoids the need for pre-activating substrates.

Iridium catalysts have emerged as powerful tools for C-H activation and amidation. Researchers have developed an Ir(III)-catalyzed α-C-H amidation of 2-acylimidazoles with dioxazolones, which serves as a method to produce unnatural amino acid derivatives. oup.comoup.com This reaction involves a nitrene transfer from the dioxazolone to the α-carbon of the carbonyl compound. The process can be conducted efficiently in a continuous-flow system, which offers advantages for scalability and process control. oup.comoup.com The catalyst system typically involves a complex like [Cp*IrCl2]2. oup.com This method has shown good functional group tolerance, successfully amidating substrates with alkyl, cyclopentyl, and even alkene moieties without side reactions. oup.comoup.com

Table 1: Iridium-Catalyzed α-Amidation of 2-Acylimidazoles oup.comoup.com

2-Acylimidazole SubstrateDioxazolone ReagentProduct Yield
2-HexanoylimidazolePhenyl-dioxazolone79%
2-(3-Cyclopentylpropionyl)imidazolePhenyl-dioxazolone55%
2-OleoylimidazolePhenyl-dioxazolone85%
2-(3-Phenylpropionyl)imidazolePhenyl-dioxazolone64%

Rhodium(III) catalysis, particularly involving cyclopentadienyl-type (Cp) ligands, is a robust platform for C-H activation. acs.org For enantioselective synthesis, two primary strategies have been developed. The first involves the design of chiral Cp ligands that create a chiral environment around the metal center, guiding the reaction to produce one enantiomer preferentially. acs.org A notable example is the development of planar-chiral rhodium catalysts that can be used in the enantioselective synthesis of dihydroisoquinolones from aryl hydroxamic acids and alkenes, with reported enantiomeric excesses up to 95%. nih.gov

A second, more modular approach combines an achiral Rh(III) catalyst (like [Cp*RhCl2]2) with a chiral additive. acs.org This can include chiral carboxylic acids or chiral Brønsted bases, which cooperate with the metal catalyst to control the stereoselectivity of the C-H functionalization process. acs.org These methods have been applied to various transformations, including the amidation of arenes with a range of sulfonamides. nih.gov

Copper catalysis provides a cost-effective and efficient means for the asymmetric functionalization of C(sp³)–H bonds in glycine derivatives. These reactions are valuable for creating libraries of unnatural α-amino acids. One reported method describes a copper-catalyzed asymmetric cyanoalkylation of glycine derivatives with cycloalkanone oxime esters, achieving high enantioselectivity. repec.orgresearchgate.net

Another significant advancement is the copper-catalyzed enantioselective remote C(sp³)–H alkylation using N-fluorocarboxamides and glycine esters. acs.orgacs.org The key to this strategy is the in situ formation of an optically active copper catalyst through the coordination of the glycine derivative itself to an enantiopure bisphosphine ligand (like (R)-BINAP) and a copper(I) salt. acs.orgacs.org This complex then mediates the stereoselective alkylation. The reaction is versatile and has been successfully applied to the late-stage functionalization of peptides. acs.org

Table 2: Copper-Catalyzed Asymmetric Alkylation of Glycine Derivatives acs.org

Glycine DerivativeN-FluorocarboxamideCatalyst SystemYieldEnantiomeric Excess (ee)
Quinolinyl-8-glycinate esterN-Fluoroadamantane-1-carboxamideCu(OTf)₂ / (R)-BINAP85%40%
Quinolinyl-8-glycinate esterN-FluorocyclohexanecarboxamideCu(OTf)₂ / (R)-DTBM-SEGPHOS90%94%
Dipeptide (Gly-Gly) derivativeN-Fluoroadamantane-1-carboxamideCu(OTf)₂ / (R)-DTBM-SEGPHOS61%93%

Strategies for Incorporating the Pyridine (B92270) Moiety

To synthesize this compound specifically, the 3-pyridylacetyl group must be introduced. This can be achieved by two primary routes: coupling a pre-formed pyridine-containing acid with glycine, or by constructing the pyridine ring as part of the synthesis.

The most direct method is to first synthesize 3-pyridylacetic acid and then couple it to glycine using the conventional amide bond formation techniques described previously (see 2.1.1). The synthesis of 3-pyridylacetic acid itself can start from various precursors. One common route begins with 3-methylpyridine (B133936) (β-picoline). Another approach uses 3-vinylpyridine, which can undergo a Willgerodt-Kindler reaction with morpholine (B109124) and sulfur, followed by acid hydrolysis to yield the desired product. google.com A three-component synthesis has also been reported, involving the reaction of substituted pyridine-N-oxides with Meldrum's acid derivatives. acs.org

Alternatively, more complex strategies involve the de novo synthesis of the pyridine ring. Numerous methods exist for pyridine synthesis, including condensation reactions like the Hantzsch pyridine synthesis or transition-metal-catalyzed cyclization reactions. numberanalytics.comresearchgate.net These methods could be employed to construct the substituted pyridine ring onto a molecule already containing the glycine or a glycine precursor, though this is often a more complex and less convergent approach for a target like this compound.

Amidocarbonylation Processes in N-Acylglycine Synthesis

The synthesis of N-acylglycines, such as this compound, can be achieved through amidocarbonylation. This process involves the reaction of an aldehyde, an amide, and carbon monoxide, typically catalyzed by a metal complex. For the synthesis of N-acetylglycine, a structurally similar compound, the reaction utilizes paraformaldehyde (as a source of formaldehyde), acetamide (B32628), and carbon monoxide. google.com

A key challenge in the synthesis of N-acetylglycine via this method is the tendency of the cobalt catalyst to complex with the solid N-acetylglycine product, leading to catalyst loss from the reaction medium. google.com To overcome this, an improved catalyst system has been developed. This system employs a cobalt catalyst in complex with specific promoters, such as sulfoxides or dinitriles (e.g., succinonitrile, adiponitrile), in an ethyl acetate (B1210297) solvent. google.com These ligands are believed to form a stronger complex with the cobalt than the amido acid product does, preventing catalyst deposition and improving recovery and product yield. google.com The reaction is conducted under elevated temperature (80°C to 150°C) and pressure (1000 to 4000 psi). google.com

While direct synthesis of this compound via this specific published method is not detailed, the principles can be adapted. The synthesis would theoretically involve replacing formaldehyde (B43269) and acetamide with 3-pyridinecarboxaldehyde (B140518) and an appropriate amide under cobalt-catalyzed carbonylation conditions.

ComponentRole in N-Acetylglycine SynthesisPotential Analogue for this compound Synthesis
ParaformaldehydeAldehyde source (provides CH₂O)3-Pyridinecarboxaldehyde
AcetamideAmide sourceGlycine derivative or related amide
Carbon MonoxideCarbonyl sourceCarbon Monoxide
Cobalt compoundCatalystCobalt compound
Dinitrile/SulfoxidePromoter/LigandDinitrile/Sulfoxide
Ethyl AcetateSolventEthyl Acetate or other suitable solvent

Stereoselective Synthesis of this compound and its Chiral Analogues

While this compound itself is achiral, stereoselective methods are crucial for synthesizing its chiral analogues, which are valuable tools in biochemical and pharmaceutical research. These unnatural amino acids can be designed to have specific three-dimensional structures to interact with biological targets.

Diastereoselective Synthetic Approaches for Unnatural Amino Acids

Diastereoselective synthesis creates specific stereoisomers by controlling the formation of a new chiral center in a molecule that already contains one. A prominent strategy involves the use of chiral auxiliaries—molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction and are subsequently removed.

One effective method is the alkylation of glycine enolates bound to a chiral auxiliary. nih.govacs.orgresearchgate.net For example, chiral oxazolidinones, derived from readily available natural amino alcohols, are widely used auxiliaries. harvard.eduwilliams.edu The N-acylated oxazolidinone can be deprotonated to form a rigid, chelated enolate. The bulky auxiliary then shields one face of the enolate, forcing an incoming electrophile (like an alkyl halide) to approach from the less hindered face, resulting in a highly diastereoselective alkylation. williams.edu To synthesize a chiral analogue of this compound, such as α-methyl-3-pyridylacetylglycine, the glycine-derived chiral enolate could be alkylated with a methyl halide.

Another powerful approach utilizes pseudoephedrine as a chiral auxiliary for the alkylation of glycine. nih.gov The resulting products can be obtained on a gram scale with high stereoselectivity. nih.gov Similarly, camphor-derived lactam auxiliaries have been shown to undergo monoalkylation with very high diastereoselectivity. nih.gov A key advantage of some auxiliary systems is that by simply changing the metal cation of the enolate (e.g., lithium vs. sodium), it is possible to obtain products with the opposite stereochemistry. nih.gov

MethodChiral AuxiliaryKey Features
Oxazolidinone-based Alkylation(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneForms rigid chelated enolates; directs alkylation to the opposite face of the auxiliary's substituent. harvard.eduwilliams.edu
Pseudoephedrine-based Alkylation(+)- or (-)-PseudoephedrineEnantiocomplementary auxiliaries available; allows access to either product enantiomer. nih.gov
Camphor-derived Lactam AlkylationCamphor-derived lactamsHigh diastereoselectivity; opposite sense of induction achievable with Li vs. Na enolates. nih.gov

Enantioselective Synthesis Techniques for Modified Glycine Structures

Enantioselective synthesis creates a specific enantiomer of a chiral product from an achiral or racemic precursor, often through the use of a chiral catalyst. These methods are highly efficient as a small amount of a chiral catalyst can generate a large quantity of a single enantiomer product.

One notable technique is the palladium-catalyzed enantioselective C–H arylation of N-aryl glycine esters. rsc.org This method uses a chiral Pd(II) catalyst to directly couple a glycine derivative with an aryl boric acid, achieving excellent enantioselectivity. rsc.org This could be adapted to introduce a pyridyl group onto the glycine backbone enantioselectively.

Another strategy involves the asymmetric allylation of a glycine Schiff base (tert-butyl glycinate-benzophenone imine) using a chiral phase-transfer catalyst. organic-chemistry.org This approach, catalyzed by a palladium complex in the presence of a Cinchona alkaloid-derived catalyst, produces allylated amino acids in high yields and enantioselectivity without requiring a chiral ligand on the metal itself. organic-chemistry.orgresearchgate.net

Furthermore, the allylic alkylation of a chiral glycine-based nickel complex with vinylethylene carbonates has been shown to produce multisubstituted allylic amino acid derivatives with high enantioselectivity and diastereoselectivity under mild conditions. acs.org These methods provide robust pathways to chiral, non-proteinogenic amino acids that could serve as analogues of this compound.

TechniqueCatalyst SystemSubstrateApplication for Analogues
C-H Oxidative Cross-CouplingChiral Pd(II) catalystN-aryl glycine esters, Aryl boric acidsEnantioselective synthesis of α-pyridyl glycine derivatives. rsc.org
Phase-Transfer CatalysisPd complex / Chiral Cinchona alkaloid derivativeGlycine Schiff base, Allylic acetatesAsymmetric synthesis of glycine derivatives with various side chains. organic-chemistry.orgresearchgate.net
Nickel-Catalyzed AlkylationChiral glycine-based Nickel complexVinylethylene carbonatesSynthesis of multisubstituted chiral amino acids. acs.org

Chemical Derivatization of this compound for Research Applications

The chemical modification of this compound into various derivatives is essential for its detection and for studying its biological roles.

Synthesis of Stable Derivatives for Analytical Characterization

The inherent polarity of amino acids and their derivatives like this compound can make them challenging to analyze using techniques like gas chromatography-mass spectrometry (GC-MS) and, at times, high-performance liquid chromatography (HPLC). Derivatization is a chemical modification process that converts the analyte into a form that is more suitable for analysis by improving volatility, stability, or detectability. sigmaaldrich.com

A common approach for N-acyl amino acids is esterification of the carboxylic acid group. For instance, reacting the compound with an alcohol (e.g., butanol) in the presence of an acid catalyst (like acetyl chloride) converts the carboxylic acid to a butyl ester. nih.gov This increases the compound's volatility for GC-MS analysis. Another method is silylation, where active hydrogens on the carboxyl and amide groups are replaced with a nonpolar silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group, using a reagent like MTBSTFA. sigmaaldrich.com TBDMS derivatives are generally more stable and less sensitive to moisture than other silyl derivatives. sigmaaldrich.com

For HPLC analysis, derivatization can be used to attach a chromophore or fluorophore to the molecule, enhancing its detection by UV/Vis or fluorescence detectors. Reagents like 3-nitrophenylhydrazine (B1228671) can be used to derivatize the carboxyl group, providing a highly responsive tag for sensitive detection by LC-MS. acs.org Similarly, 2,4'-dibromoacetophenone (B128361) can be used to create 4'-bromophenacyl esters, which are suitable for spectrophotometric detection. researchgate.net

Derivatization MethodReagent ExamplePurposeAnalytical Technique
EsterificationButanol / Acetyl ChlorideIncreases volatilityGC-MS nih.gov
SilylationMTBSTFAIncreases volatility and stabilityGC-MS sigmaaldrich.com
Chromophoric Tagging3-Nitrophenylhydrazine (3-NPH)Enhances sensitivity and ionizationLC-MS acs.org
UV-Active Tagging2,4'-DibromoacetophenoneAdds a UV-active chromophoreHPLC-UV researchgate.net
AcetylationAcetic AnhydrideCreates a stable, detectable labelNMR Spectroscopy nih.gov

Generation of Specific Analogues for Biochemical Pathway Elucidation

N-acyl amino acids are a class of signaling molecules involved in various physiological processes. mdpi.com To understand the specific metabolic pathways and biological targets of a compound like this compound, researchers synthesize specific analogues designed to probe these systems.

One major biosynthetic route for endogenous N-acylglycines involves the conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by a glycine N-acyltransferase (GLYAT) enzyme. nih.govresearchgate.netnih.gov To study the enzymes in this pathway, a library of this compound analogues could be synthesized with systematic modifications. For example, analogues with substituents (e.g., methyl, fluoro) on the pyridine ring could be created to probe the steric and electronic requirements of the enzyme's active site.

Another strategy is to create analogues that are resistant to metabolism. The primary degradation pathway for N-acylglycines is hydrolysis back to the fatty acid and glycine. nih.gov Synthesizing analogues with modified amide bonds or α-substituted glycine moieties could produce molecules that are more stable in vivo, allowing them to accumulate and making it easier to identify their biological targets.

Isotopically labeled analogues (e.g., using ¹³C or ²H) are also invaluable tools. For instance, introducing a ¹³C-labeled carbonyl group via derivatization with ¹³C-acetic anhydride can enhance detection in NMR-based metabolomics studies. nih.gov Synthesizing this compound with heavy isotopes allows researchers to trace its metabolic fate in cells or whole organisms using mass spectrometry, providing direct evidence of its conversion into other metabolites. nih.govusf.edu Such studies are crucial for confirming biosynthetic pathways and understanding the compound's role in cellular signaling. nih.govusf.edu

Biosynthesis and Endogenous Metabolic Pathways of 3 Pyridylacetylglycine

Enzymatic Pathways Leading to N-Acylglycine Formation

The formation of N-acylglycines, including 3-Pyridylacetylglycine, is a key metabolic process primarily occurring in the mitochondria of liver and kidney cells. mdpi.comuniroma1.it This pathway involves the conjugation of an acyl-Coenzyme A (CoA) molecule with the amino acid glycine (B1666218).

The central enzyme responsible for the synthesis of many N-acylglycines is Glycine N-Acyltransferase (GLYAT, EC 2.3.1.13). uniroma1.itwikipedia.org GLYAT belongs to the transferase family and specifically catalyzes the transfer of an acyl group from an acyl-CoA thioester to glycine, forming an N-acylglycine and releasing Coenzyme A (CoA). wikipedia.org The systematic name for this enzyme is acyl-CoA:glycine N-acyltransferase. wikipedia.org

This enzymatic reaction plays a crucial role in phase II detoxification, a metabolic process that converts toxic, lipophilic compounds into less toxic, more water-soluble derivatives that can be easily excreted from the body. researchgate.netnih.gov A classic example of this function is the conversion of benzoic acid into hippuric acid (N-benzoylglycine). uniroma1.itwikipedia.org In this process, benzoic acid is first activated to benzoyl-CoA, which then serves as a substrate for GLYAT to be conjugated with glycine. mdpi.comwikipedia.org This prevents the sequestration and depletion of the essential cofactor Coenzyme A within the mitochondria. mdpi.comuniroma1.it

While GLYAT is most effective with short-chain acyl-CoAs (C2-C10), other related enzymes, such as Glycine N-acyltransferase-like 3 (GLYATL3), are responsible for conjugating long-chain fatty acyl-CoAs with glycine. nih.govresearchgate.net The kinetic mechanism of human GLYAT is complex, exhibiting substrate activation and inhibition, suggesting a cooperative mechanism rather than a simple Michaelis-Menten model. nih.gov

The proposed biosynthesis of this compound follows this established pathway. It is hypothesized that 3-pyridylacetic acid is first activated to its CoA thioester, 3-pyridylacetyl-CoA. Subsequently, GLYAT catalyzes the conjugation of this intermediate with glycine to yield the final product, this compound.

The synthesis of this compound requires two primary substrates: the amino acid glycine and an activated form of 3-pyridylacetic acid. The availability of these precursors is dependent on distinct metabolic pathways.

Glycine is a non-essential amino acid, meaning it can be synthesized by the human body. biologyinsights.comyoutube.com Its availability is intrinsically linked to the metabolism of another amino acid, serine. biologyinsights.com The primary route for glycine synthesis is the reversible conversion of serine to glycine, a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). biologyinsights.comnih.govnih.gov This reaction requires pyridoxal (B1214274) phosphate (B84403) (the active form of vitamin B6) as a cofactor and involves the transfer of a one-carbon unit to tetrahydrofolate (THF), a derivative of folate (vitamin B9). biologyinsights.com

This interconversion is a central component of one-carbon metabolism, a network of reactions vital for the synthesis of proteins, nucleic acids, and other essential molecules. biologyinsights.comnih.gov Because glycine can be produced endogenously, its supply is generally sufficient to meet the metabolic demands for conjugation reactions, including the formation of this compound. nih.gov However, under conditions of high xenobiotic load, the demand for glycine can increase significantly. researchgate.net

The precursor for the "3-pyridylacetyl" portion of the molecule is 3-pyridylacetic acid. This compound is not a common endogenous metabolite in humans and is likely derived from the biotransformation of xenobiotic compounds containing a pyridine (B92270) ring. The metabolism of pyridine-containing substances is complex and varies by species. nih.gov In mammals, pyridine is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2E1, leading to the formation of various oxidized products, including pyridine N-oxide and hydroxypyridines. nih.gov

The biotransformation of more complex xenobiotics, such as synthetic pyrethroids, also involves oxidation and hydrolysis reactions that can generate a variety of metabolites. researchgate.net It is through such metabolic processes that an exogenous compound containing a pyridine structure is likely converted into 3-pyridylacetic acid, which can then enter the glycine conjugation pathway for detoxification and elimination.

Precursors and Substrates in this compound Biosynthesis

Catabolic Routes and Degradation Mechanisms of this compound

The breakdown of N-acylglycines generally involves the reversal of their synthesis, a process mediated by hydrolytic enzymes.

While specific studies on the catabolism of this compound are not extensively detailed in the available literature, the degradation pathway can be inferred from the known metabolism of similar N-acyl amino acids and other amide-containing compounds. ptfarm.plnih.gov The primary catabolic route is expected to be enzymatic hydrolysis of the amide bond that links 3-pyridylacetic acid to glycine.

This hydrolytic cleavage would yield the original precursors: 3-pyridylacetic acid and glycine. This reaction would likely be catalyzed by an amidohydrolase or a specific N-acyl-amino acid hydrolase. Once liberated, the two products would enter their respective metabolic fates. Glycine would return to the body's amino acid pool to be used in protein synthesis, one-carbon metabolism, or further catabolism. nih.govyoutube.com The carbon skeleton of amino acids can be broken down into intermediates of major metabolic pathways like the citric acid cycle. lecturio.comnih.gov The xenobiotic metabolite, 3-pyridylacetic acid, would likely be excreted in the urine.

Table 1: Key Enzymes in the Metabolism of this compound

EnzymeEC NumberFunctionPathway
Glycine N-Acyltransferase2.3.1.13Catalyzes the conjugation of an acyl-CoA with glycine to form an N-acylglycine. uniroma1.itwikipedia.orgBiosynthesis
Serine Hydroxymethyltransferase2.1.2.1Catalyzes the reversible conversion of serine to glycine, providing the glycine substrate. biologyinsights.comnih.govPrecursor Synthesis
Cytochrome P450 Enzymes-Metabolize xenobiotic pyridine compounds into precursors like 3-pyridylacetic acid. nih.govPrecursor Synthesis
Amidohydrolase (putative)-Catalyzes the hydrolytic cleavage of this compound back to 3-pyridylacetic acid and glycine.Catabolism

Potential Oxidation Pathways in Biological Systems

While direct studies on the oxidation of this compound are not extensively documented, potential pathways can be inferred from the metabolism of its precursors and related pyridine compounds. The pyridine ring is susceptible to oxidation by various enzyme systems in the body.

Key enzyme families involved in the oxidation of pyridine-containing xenobiotics, such as nicotine (B1678760), include cytochrome P450 (CYP) enzymes, primarily CYP2A6 and CYP2B6, and flavin-containing monooxygenases (FMO). nih.govpharmgkb.orgnih.gov These enzymes catalyze reactions like N-oxidation and hydroxylation of the pyridine ring. For instance, nicotine is metabolized to nicotine N-oxide by FMOs and undergoes 5'-oxidation by CYP2A6 to form an iminium ion, which is a precursor to cotinine (B1669453). nih.govnih.gov

Given that this compound contains an unsubstituted pyridine ring, it is plausible that it could undergo similar enzymatic oxidation. Potential oxidative reactions could include:

N-oxidation: The nitrogen atom of the pyridine ring could be oxidized to form this compound-N-oxide. Pyridine N-oxides are known metabolites of various pyridine derivatives. organic-chemistry.org

Ring Hydroxylation: CYP-mediated hydroxylation could occur at various positions on the pyridine ring, leading to the formation of hydroxypyridine derivatives.

The table below summarizes the key enzymes and potential reactions involved in the oxidation of pyridine-containing compounds, which may be applicable to this compound.

Enzyme FamilySpecific Enzyme (Example)Potential Reaction on Pyridine MoietyPrecursor Example
Cytochrome P450CYP2A6, CYP2B6Ring Hydroxylation, C-OxidationNicotine pharmgkb.orgnih.gov
Flavin-containing MonooxygenaseFMO3N-OxidationNicotine wikipedia.org
Aldehyde OxidaseAOX1Iminium Ion OxidationNicotine-Δ¹´(⁵´)-iminium ion pharmgkb.org

Interplay of this compound with Broader Amino Acid and Xenobiotic Metabolic Networks

The metabolism of this compound is intrinsically linked to wider metabolic networks, specifically those involving amino acid metabolism and the processing of foreign compounds (xenobiotics).

Connections to Glycine, Serine, and Threonine Metabolism

The formation of this compound is directly dependent on the availability of glycine. researchgate.netresearchgate.net Glycine is considered a semi-essential amino acid; while it can be synthesized by the body, the amounts may not be sufficient under conditions of high demand, such as during the detoxification of xenobiotics. wikipedia.orgnih.gov

The primary pathway for glycine biosynthesis is from the amino acid serine, a reaction catalyzed by serine hydroxymethyltransferase (SHMT). wikipedia.orgnih.gov Serine itself is derived from the glycolytic intermediate 3-phosphoglycerate. wikipedia.orgkegg.jp Furthermore, threonine can be metabolized to glycine via the action of threonine dehydrogenase. nih.govontosight.ai Therefore, the rate of this compound synthesis can be influenced by the metabolic flux through the serine and threonine pathways, which in turn are connected to central carbon metabolism (glycolysis). nih.govontosight.ai Chronic exposure to xenobiotics that are detoxified via glycine conjugation can potentially deplete the body's glycine pool, impacting other glycine-dependent pathways like the synthesis of glutathione, purines, and heme. uomustansiriyah.edu.iqyoutube.com

The table below outlines the key metabolic interconversions for these amino acids.

Pathway StepStarting MetaboliteKey EnzymeEnding Metabolite(s)
Serine Biosynthesis3-PhosphoglyceratePhosphoglycerate dehydrogenase (PHGDH)3-Phosphohydroxypyruvate
Serine Biosynthesis3-PhosphohydroxypyruvatePhosphoserine aminotransferase (PSAT1)Phosphoserine
Serine BiosynthesisPhosphoserinePhosphoserine phosphatase (PSPH)Serine
Glycine SynthesisSerineSerine Hydroxymethyltransferase (SHMT)Glycine
Threonine CatabolismThreonineThreonine Dehydrogenase2-Amino-3-oxobutyrate
Glycine Synthesis2-Amino-3-oxobutyrate2-Amino-3-ketobutyrate CoA ligaseGlycine + Acetyl-CoA

Context within Secondary Metabolite Production Pathways

This compound can be viewed as a metabolic product derived from plant secondary metabolites. hmdb.cafoodb.ca Its precursor, 3-pyridylacetic acid, is a known breakdown product of pyridine alkaloids, most notably nicotine and myosmine, which are synthesized by plants in the Nicotiana genus. hmdb.caontosight.airesearchgate.net

The biosynthesis of these pyridine alkaloids begins with primary metabolites like the amino acids aspartic acid and ornithine, which are converted through a series of enzymatic steps into the characteristic pyridine and pyrrolidine (B122466) rings of nicotine. wikipedia.orguomustansiriyah.edu.iqresearchgate.net When these plant alkaloids are introduced into a mammalian system as xenobiotics, they are processed by metabolic enzymes, leading to various breakdown products. nih.govpharmgkb.org 3-pyridylacetic acid is one such product, representing an intersection between a plant's secondary metabolism and an animal's xenobiotic metabolism. hmdb.cafoodb.ca The subsequent conjugation of this acid with glycine to form this compound demonstrates how a derivative of a plant secondary metabolite is further processed and integrated into endogenous detoxification pathways. researchgate.netresearchgate.net

Metabolism of Related Pyridine Derivatives

Understanding the metabolism of this compound is enhanced by examining the metabolic fates of structurally related pyridine compounds. The metabolic pathways for tobacco alkaloids are well-studied.

Nicotine: The primary metabolic route for nicotine (70-80%) is its conversion to cotinine. nih.govpharmgkb.org This involves an initial oxidation by CYP2A6 to an iminium ion, followed by oxidation via aldehyde oxidase. pharmgkb.org Other minor pathways include N-glucuronidation, N-oxidation to nicotine N-oxide, and demethylation to nornicotine. nih.govwikipedia.org

Myosmine: This tobacco alkaloid is a significant source of 3-pyridylacetic acid. hmdb.cafoodb.ca Studies have identified 3-pyridylacetic acid and 4-oxo-4-(3-pyridyl)butyric acid as two major metabolites of myosmine. hmdb.ca

3-Pyridylacetic acid: This compound is a direct precursor to this compound and is a metabolite of nicotine and myosmine. nih.govfoodb.ca Its primary metabolic fate in the context of this article is conjugation with glycine. researchgate.net

The following table summarizes the key metabolites of related pyridine compounds.

CompoundKey Metabolite(s)Metabolic Pathway(s)
NicotineCotinine, Nicotine-N-oxide, Nornicotine, Nicotine glucuronideC-Oxidation, N-Oxidation, N-Demethylation, Glucuronidation nih.govpharmgkb.org
Myosmine3-Pyridylacetic acid, 4-oxo-4-(3-pyridyl)butyric acidOxidative degradation hmdb.ca
AnabasineN-methylanabasine, CotinineN-methylation, Ring oxidation
NornicotineN'-nitrosonornicotine (via nitrosation)Demethylation product of nicotine, can undergo nitrosation uomustansiriyah.edu.iq

Occurrence and Biological Distribution of 3 Pyridylacetylglycine

Detection in Natural Sources

Current scientific literature, based on extensive searches of metabolomic databases and plant biochemistry resources, does not provide evidence for the natural occurrence of 3-Pyridylacetylglycine in plant extracts. While plants are known to produce a vast array of secondary metabolites, including various pyridine (B92270) alkaloids and their derivatives, the specific glycine (B1666218) conjugate of 3-pyridylacetic acid has not been identified as a constituent of any plant species to date. Metabolomic profiling studies of various plants have not reported its presence.

Similarly, there is a lack of evidence for the production of this compound through microbial fermentation. Searches of literature pertaining to microbial metabolism and the analysis of fermentation products did not yield any instances of this compound being identified. While microorganisms are capable of a wide range of biotransformations, the synthesis of this compound has not been documented as a microbial metabolic product.

Presence and Quantification in Biological Matrices for Research

The presence of this compound in mammalian biofluids is strongly suggested by the established metabolic pathways of nicotine (B1678760). Nicotine, a prominent alkaloid in tobacco products, is extensively metabolized in mammals, with one of its degradation products being 3-pyridylacetic acid. nih.govnih.govnih.govfrontiersin.orgresearchgate.net This acid is then a candidate for further metabolic processes, including conjugation with amino acids, a common detoxification pathway for xenobiotics.

Table 1: Detection of this compound in Mammalian Biofluids

Biological MatrixDetection StatusMethod of DetectionReported Concentration
UrinePostulated based on precursor metabolism-Data not available in searched literature
PlasmaPostulated based on precursor metabolism-Data not available in searched literature

Consistent with the lack of data in biofluids, there is currently no available scientific literature that reports the detection or quantification of this compound in mammalian tissue samples. While the precursor, 3-pyridylacetic acid, may be distributed to various tissues following nicotine metabolism, the extent of its conjugation to glycine within these tissues and the subsequent retention of this compound have not been investigated.

Table 2: Detection of this compound in Mammalian Tissue Samples

Tissue TypeDetection StatusMethod of DetectionReported Concentration
Various TissuesNot reported-Data not available in searched literature

Advanced Analytical Methodologies for 3 Pyridylacetylglycine Characterization

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful tool for the identification and quantification of metabolites in complex biological matrices.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) for Untargeted Metabolomics

Untargeted metabolomics aims to capture a broad snapshot of all measurable metabolites in a sample to identify biomarkers or affected pathways. UHPLC-Q-TOF/MS is ideally suited for this approach due to its high resolution, mass accuracy, and sensitivity. In the context of 3-Pyridylacetylglycine, a hypothetical untargeted metabolomics workflow would involve the analysis of biological samples (e.g., urine, plasma) to detect this metabolite along with a wide range of other compounds.

However, specific studies detailing the application of UHPLC-Q-TOF/MS for the untargeted analysis of this compound, including optimized chromatographic conditions, mass spectral data (e.g., accurate mass, fragmentation patterns), and its identification in metabolomics datasets, are not currently available in the reviewed literature.

High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) for Derivative Analysis

Chemical derivatization is sometimes employed to improve the chromatographic behavior or mass spectrometric detection of certain analytes. For this compound, derivatization could potentially enhance its ionization efficiency or introduce a specific tag for more selective detection.

Despite the potential utility of this approach, there are no published methods found that describe the derivative analysis of this compound using HPLC-ESI-MS. Research detailing specific derivatizing agents, reaction conditions, and the mass spectrometric characteristics of the resulting derivative is needed.

Triple Quadrupole LC-MS/MS for Targeted Metabolite Quantification

Targeted analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for accurate and precise quantification of specific metabolites. This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

For this compound, a targeted LC-MS/MS method would require the optimization of specific parameters, including the precursor ion (the molecular ion of this compound) and its characteristic product ions generated through collision-induced dissociation.

Table 1: Hypothetical MRM Parameters for this compound

ParameterValue
Precursor Ion (m/z)[Value not available in literature]
Product Ion 1 (m/z)[Value not available in literature]
Product Ion 2 (m/z)[Value not available in literature]
Collision Energy (eV)[Value not available in literature]
Dwell Time (ms)[Value not available in literature]

This table represents a template of the data required for a targeted LC-MS/MS method. The actual values are not available in the current literature.

The development and validation of such a method, including details on linearity, accuracy, precision, and limits of detection and quantification for this compound, have not been reported in the reviewed scientific publications.

Chromatographic Techniques for Separation and Detection

The successful analysis of any compound by LC-MS is heavily reliant on the chromatographic separation.

Optimization of Liquid Chromatography Parameters for Resolution and Sensitivity

Optimizing LC parameters is crucial to ensure that this compound is well-resolved from other matrix components and that its peak shape is suitable for accurate integration. Key parameters for optimization include the choice of stationary phase (column chemistry), mobile phase composition (including pH and organic modifier), gradient elution profile, and flow rate.

While general principles of reversed-phase or HILIC chromatography would apply, specific studies detailing the systematic optimization of these parameters for the separation and sensitive detection of this compound are lacking.

Table 2: General Chromatographic Conditions for Related Pyridine (B92270) Metabolites

ParameterTypical Conditions
ColumnC18, PFP
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
GradientLinear gradient from low to high organic percentage
Flow Rate0.2 - 0.5 mL/min for UHPLC
Column Temperature30 - 50 °C

This table provides a general starting point for method development based on the analysis of similar compounds. It is not based on specific published methods for this compound.

Application of Electrophoretic Methods

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be an alternative or complementary method to LC for the analysis of polar and charged metabolites. Given the chemical structure of this compound, which contains a carboxylic acid and a pyridine ring, it is amenable to analysis by CE.

However, a review of the literature did not yield any studies that have specifically applied electrophoretic methods, such as capillary zone electrophoresis or micellar electrokinetic chromatography, for the separation and detection of this compound. Research in this area would be valuable to expand the analytical toolbox for this metabolite.

Quantitative and Qualitative Research Methodologies

The characterization of this compound in complex biological systems necessitates advanced analytical methodologies that can provide both qualitative and quantitative insights. These methods are crucial for understanding its metabolic fate and its association with physiological and pathological states.

Development of Robust Statistical Workflows for Metabolomics Data Analysis

The analysis of metabolomics data, which is often high-dimensional and complex, requires robust statistical workflows to extract meaningful biological information. These workflows are designed to handle the inherent complexities of metabolomics datasets, such as high variability, the presence of missing values, and the need to differentiate between closely related metabolites. A well-designed statistical workflow is essential for identifying significant changes in the levels of metabolites like this compound and associating them with specific biological conditions.

Recent advancements have seen the development of open-source statistical workflows, often implemented using R packages, that can handle the diverse characteristics of metabolomics data. These workflows can accommodate data from various analytical platforms and can account for issues like left-censored data (values below the limit of detection). The output of these workflows is typically a table of metabolites that are significantly associated with a trait of interest, along with visualizations that aid in the interpretation of the results.

While specific statistical workflows developed exclusively for this compound are not extensively documented, the application of general metabolomics workflows is crucial for its study. In a hypothetical study investigating the association of this compound with a particular condition, a robust statistical workflow would be applied to the metabolomics data to determine the significance and magnitude of the change in this compound.

Hypothetical Statistical Analysis Output for this compound:

MetaboliteFold Changep-valueAdjusted p-value (FDR)VIP Score (PLS-DA)
This compound2.50.0010.0152.1

This table illustrates the typical output of a statistical workflow. The fold change indicates the magnitude of change in this compound levels between two conditions. The p-value and adjusted p-value indicate the statistical significance of this change, while the VIP score from a PLS-DA model highlights the importance of this metabolite in discriminating between the experimental groups.

Isotopic Labeling Strategies for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. When combined with isotopic labeling, MFA can provide detailed insights into the flow of atoms through metabolic pathways. This approach involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system and then tracking the incorporation of the isotope into downstream metabolites.

The pattern of isotope incorporation into metabolites is determined by the active metabolic pathways and their respective fluxes. By measuring the isotopic labeling patterns of metabolites using techniques like mass spectrometry or NMR spectroscopy, it is possible to deduce the relative contributions of different pathways to the production of a particular compound.

For a compound like this compound, isotopic labeling could be employed to elucidate its biosynthetic and catabolic pathways. For example, by providing labeled precursors such as ¹³C-labeled glycine (B1666218) or a labeled form of a pyridyl-containing compound, researchers could trace the path of the labeled atoms to determine the primary routes of this compound synthesis. Conversely, by administering ¹³C- or ¹⁵N-labeled this compound, it would be possible to identify its breakdown products and understand its metabolic fate.

The design of an isotopic labeling experiment is critical for obtaining meaningful results. The choice of the isotopic tracer and the specific positions of the labels are key considerations that depend on the metabolic pathways being investigated.

Potential Isotopic Labeling Strategies for Studying this compound Metabolism:

Isotopic TracerResearch QuestionExpected Outcome
¹³C₆-Nicotinic AcidTo determine if nicotinic acid is a precursor for the pyridyl ring of this compound.Detection of ¹³C atoms in the pyridyl moiety of this compound.
¹³C₂-¹⁵N-GlycineTo confirm glycine as the direct precursor for the acetylglycine portion of the molecule.Incorporation of both ¹³C and ¹⁵N into the acetylglycine part of this compound.
Uniformly ¹³C-labeled this compoundTo identify the catabolic products of this compound.Identification of downstream metabolites that contain the ¹³C label.

This table provides a hypothetical framework for how isotopic labeling could be used to investigate the metabolism of this compound. The choice of tracer is tailored to answer specific questions about the compound's origin and fate.

Future Directions in 3 Pyridylacetylglycine Research

Elucidation of Specific Enzymatic Mechanisms and Regulatory Networks

A primary focus of future research will be the identification and characterization of the specific enzymes that interact with 3-Pyridylacetylglycine. Understanding the enzymes responsible for its synthesis and degradation is fundamental to unraveling its metabolic significance. The integration of metabolic and gene regulatory networks will be crucial in understanding how the presence of this compound influences cellular processes. nih.gov Mathematical models of biological regulatory networks could predict how the system responds to the presence of this compound, offering insights into its broader physiological or pathological roles. nih.gov

Future studies should aim to:

Identify and isolate the specific synthases and hydrolases that act on this compound.

Characterize the kinetic properties and substrate specificity of these enzymes.

Investigate the regulatory mechanisms that control the expression and activity of these enzymes, including feedback inhibition and allosteric regulation. researchgate.net

Map the position of this compound within larger metabolic and signaling networks to understand its systemic effects. researchgate.net

Exploration of Undiscovered Biosynthetic and Degradative Pathways

The complete biosynthetic and degradative pathways of this compound are yet to be fully mapped out. While it is known to be a glycine (B1666218) conjugate, the precursors and intermediates involved in its formation, as well as its ultimate metabolic fate, require further investigation. Future research could uncover novel metabolic routes, potentially linking this compound to other key metabolic pathways. For instance, the degradation of glycine itself involves multiple enzymatic steps and intermediates, and similar complexity may exist for this compound. nih.govresearchgate.netlibretexts.org The degradation of related heterocyclic structures, such as pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, involves complex hydrolytic and decarboxylation steps, suggesting that the breakdown of this compound may also proceed through a multi-step process. ptfarm.pl

Key research questions to address include:

What are the primary endogenous precursors for the synthesis of 3-pyridylacetic acid, the precursor to this compound?

Are there alternative, undiscovered pathways for the biosynthesis of this compound?

What are the downstream metabolites of this compound degradation, and what enzymes catalyze these transformations?

Does the degradation of this compound intersect with other significant metabolic pathways, such as the Krebs cycle or amino acid metabolism? nih.gov

Development of Advanced Synthetic Routes for Isomers and Complex Analogues

To facilitate in-depth biological studies, the development of efficient and stereoselective synthetic methods for this compound and its analogues is essential. The ability to produce specific isomers and structurally complex derivatives will enable researchers to probe the structure-activity relationships of this compound. Advanced synthetic strategies, such as those used for other heterocyclic compounds and amino acid derivatives, can be adapted for this purpose. nih.gov For example, regio- and stereoselective syntheses have been developed for various nitrogen- and selenium-containing heterocyclic compounds, providing a blueprint for creating novel analogues of this compound. mdpi.com Furthermore, the synthesis of related 3-pyridylamine ligands has been explored for their activity at nicotinic receptors, suggesting that synthetic analogues of this compound could also have interesting pharmacological properties. nih.gov

Future synthetic chemistry efforts should focus on:

Developing highly efficient and scalable total syntheses of this compound.

Creating stereoselective routes to access individual enantiomers and diastereomers of this compound and its derivatives. nih.gov

Synthesizing a library of complex analogues with modifications to the pyridine (B92270) ring, the acetyl group, and the glycine moiety to explore structure-activity relationships.

Developing isotopically labeled versions of this compound to be used as tracers in metabolic studies.

Integration with Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of the role of this compound can be achieved through the integration of multi-omics data. igi-global.comresearchgate.net By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of how this compound affects and is affected by the broader biological system. nih.govnih.gov This approach is particularly valuable for understanding the metabolism of xenobiotics and other small molecules. acs.org For example, multi-omics studies can reveal changes in gene expression, protein levels, and metabolite profiles in response to this compound, providing clues to its mechanism of action. nih.gov

Future research should leverage multi-omics approaches to:

Identify genetic variations that influence the metabolism of this compound. igi-global.com

Profile changes in the transcriptome and proteome of cells or tissues upon exposure to this compound to identify responsive pathways.

Conduct metabolomic analyses to identify biomarkers associated with this compound levels and to map its metabolic network.

Integrate multi-omics datasets to construct predictive models of this compound's biological effects.

Applications in Basic Biochemical and Physiological Studies

The unique structure of this compound suggests it could be a valuable tool in basic biochemical and physiological research. Given that glycine itself is an important neurotransmitter, future studies could explore whether this compound or its derivatives interact with glycine receptors or transporters in the central nervous system. nih.govnih.gov The deamidation of asparaginyl residues in peptides is a well-studied degradation pathway, and similar non-enzymatic modifications could be investigated for peptides containing a 3-pyridylacetyl moiety. nih.gov Furthermore, the transition between different metabolic states, such as the switch from C3 to crassulacean acid metabolism in plants, involves significant changes in gene regulatory networks, and this compound could potentially be used to probe such metabolic shifts in relevant model systems. frontiersin.org

Potential applications in basic research include:

Using this compound and its analogues as chemical probes to study the function of specific enzymes or receptor proteins.

Investigating the potential role of this compound in modulating neurotransmission and other physiological processes.

Exploring the use of this compound as a biomarker for specific metabolic states or diseases.

Developing this compound-based assays for high-throughput screening of new enzyme inhibitors or receptor ligands.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.